molecular formula C14H6BrCl2F3N2 B2943605 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-64-4

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2943605
CAS RN: 866145-64-4
M. Wt: 410.02
InChI Key: RTPLZCOMBCCMKK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C13H9BrN2 . It is one of the important fused bicyclic 5–6 heterocycles .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The average mass of this compound is 273.128 Da, and its monoisotopic mass is 271.994904 Da .

Scientific Research Applications

Pharmacophore Design and Biological Activity

  • Pharmacophore Design for p38α MAP Kinase Inhibitors : Compounds with imidazole scaffolds, including variations similar to "2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for pro-inflammatory cytokine release. These inhibitors demonstrate the significance of substituting pyridine rings and the introduction of halogen atoms to improve binding selectivity and potency against target proteins (Scior et al., 2011).

Chemistry and Properties of Related Compounds

  • Chemistry of 2,6-bis-Benzimidazole-Pyridines : A review covering compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) showcases the preparation, properties, and complex compounds of these ligands, indicating the breadth of chemistry applicable to related structures. This underscores the versatility and potential for novel research avenues in understanding and utilizing such frameworks (Boča et al., 2011).

Organic Synthesis and Applications

  • Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles : Research on the synthesis of 4-phosphorylated 1,3-azoles, including imidazoles, reveals the chemical and biological properties of these derivatives. This area highlights the methodological advances and the application of such compounds in creating phosphorylated peptidomimetics and other biologically active molecules (Abdurakhmanova et al., 2018).

Optoelectronic Materials

  • Functionalized Quinazolines and Pyrimidines : Quinazoline and pyrimidine derivatives, including those with halogen substituents, are explored for their applications in optoelectronic materials. The research emphasizes the incorporation of these heterocycles into π-extended conjugated systems for the creation of novel materials suitable for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered due to their significant activity against MDR-TB and XDR-TB . This suggests a promising future for the development of imidazo[1,2-a]pyridine derivatives against several piroplasmids .

properties

IUPAC Name

2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLZCOMBCCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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